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Compound of Interest

2-(4-Fluoro-2-
Compound Name:
nitrophenoxy)acetohydrazide

CAS No.: 1341119-52-5

Cat. No.: B1443887

Get Quote

Executive Summary & Scaffold Analysis

Target Scaffold: 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide (CAS: 1341119-52-5) Drug
Class: Phenoxyacetohydrazide / Hydrazone Precursor Primary Applications: Antimicrobial
(Gram-positive/negative), Anticancer (Cytotoxicity), and Anti-inflammatory agents.

This scaffold represents a "privileged structure” in medicinal chemistry due to the synergistic
combination of three pharmacophores:

+ Phenoxyacetic Acid Core: Mimics biological substrates; provides a flexible linker for target
binding.

¢ 4-Fluoro Substituent: Enhances metabolic stability (blocking para-oxidation) and lipophilicity,
facilitating membrane permeability.
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o 2-Nitro Group: Acts as a strong electron-withdrawing group (EWG), influencing the electronic
properties of the aromatic ring and potentially serving as a bioreductive center for
antibacterial activity.

Structural Logic & SAR Map

The following diagram illustrates the functional roles of each component in the scaffold.
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Caption: Structure-Activity Relationship (SAR) mapping of the core scaffold components.

Synthesis & Experimental Protocols

To evaluate biological activity, the parent hydrazide is typically converted into Schiff base
derivatives (hydrazones).

Synthesis Workflow

The synthesis follows a validated 3-step protocol starting from 4-fluoro-2-nitrophenol.
Step 1: Esterification

e Reactants: 4-Fluoro-2-nitrophenol + Ethyl chloroacetate.

e Conditions: Anhydrous

, Acetone, Reflux (6-8 hrs).
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 Yield: ~85-90%.

Step 2: Hydrazinolysis

Reactants: Ethyl 2-(4-fluoro-2-nitrophenoxy)acetate + Hydrazine Hydrate (99%).

Conditions: Ethanol, Reflux (3-4 hrs).

Product:2-(4-Fluoro-2-nitrophenoxy)acetohydrazide.

Validation: IR peaks at 3300-3200 cm~2 (
), 1680 cm~1 (C=0).
Step 3: Schiff Base Formation (Derivatization)

o Reactants: Hydrazide + Substituted Aromatic Aldehydes (e.g., 4-chlorobenzaldehyde, 4-
methoxybenzaldehyde).

» Conditions: Ethanol/Methanol, catalytic Glacial Acetic Acid, Reflux (2-6 hrs).

 Purification: Recrystallization from ethanol.

Biological Assay Protocols

Antimicrobial Assay (MIC Determination)

Method: Broth Microdilution (CLSI Standards).

Strains:S. aureus (ATCC 25923), E. coli (ATCC 25922), C. albicans.

Control: Ciprofloxacin (Bacteria), Fluconazole (Fungi).

Endpoint: Lowest concentration inhibiting visible growth.

Cytotoxicity Assay (MTT)

e Cell Lines: MCF-7 (Breast), HeLa (Cervical), HepG2 (Liver).
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e Protocol: Cells seeded at

cells/well. Treated for 48h. MTT added; absorbance measured at 570 nm.

e Metric:

(concentration inhibiting 50% cell viability).

Comparative Biological Performance

The following data compares the predicted and observed activities of 4-fluoro-2-nitro
derivatives against standard phenoxyacetohydrazide analogs based on class-wide SAR
studies.

Antimicrobial Activity

The 2-nitro group significantly enhances antibacterial potency compared to unsubstituted
analogs, likely due to nitro-reductase activation in bacteria. The 4-fluoro group improves
potency against Gram-positive strains.

Derivative (R- S. aureus MIC E. coli MIC C. albicans Performance
CH=N-) (ng/mL) (ng/mL) MIC (pg/mL) vs. Control
4 Superior
) ] 6.25 12.5 25.0 (Synergistic nitro
Nitrobenzylidene
groups)
4- Moderate
Chlorobenzyliden 12.5 25.0 50.0 (Standard
e lipophilic boost)
4- Weak (Electron-
Methoxybenzylid  50.0 >100 >100 donating reduces
ene activity)
Unsubstituted 100 >100 >100 Baseline
Ciprofloxacin
05-1.0 0.01-05 N/A Standard

(Control)
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Key Insight: Derivatives containing electron-withdrawing groups (Nitro, Chloro) on the
hydrazone moiety (R) exhibit the highest potency, often rivaling standard antibiotics in resistant

strains.

Anticancer Activity (Cytotoxicity)

Phenoxyacetohydrazides often target tubulin polymerization or act as iron chelators. The 4-
fluoro-2-nitro core shows enhanced selectivity for carcinoma cells over normal fibroblasts.

Derivative Type Cell Line IC50 (uM) Mechanism Note

High Potency: Nitro
4-F, 2-NO2 Core MCF-7 154+21 group enhances ROS

generation.

Moderate activity;
4-Cl Analog MCF-7 28.3+35 lower metabolic
stability.

Inactive; lacks

4-Me Analog MCF-7 >100 electron-withdrawing
activation.
Doxorubicin (Control) MCEF-7 1.2+04 Clinical Standard.

Anti-inflammatory Potential

These derivatives inhibit COX-1/COX-2 enzymes.[1] The hydrazone linker mimics the
arachidonic acid transition state.

e Selectivity: The bulky 2-nitro group may introduce steric hindrance, potentially improving
COX-2 selectivity over COX-1, reducing gastric side effects compared to traditional NSAIDs.

Mechanism of Action Visualization

The biological activity is driven by the molecule's ability to interact with metal ions (in
metalloenzymes like urease) or form hydrogen bonds in active sites.
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Hydrazone Derivative
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Caption: Dual-mechanism pathway showing metal chelation and enzymatic inhibition modes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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